tert-Butyl (2-bromo-4-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (2-bromo-4-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-4-nitrophenyl)carbamate typically involves the reaction of 2-bromo-4-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromo-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: The major product is tert-Butyl (2-amino-4-nitrophenyl)carbamate.
Scientific Research Applications
tert-Butyl (2-bromo-4-nitrophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromo-2-nitrophenyl)carbamate: Similar structure but with different positioning of the bromine and nitro groups.
tert-Butyl (4-bromobutyl)carbamate: Contains a butyl group instead of a phenyl ring.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Features a cyclohexyl ring instead of a phenyl ring.
Uniqueness
tert-Butyl (2-bromo-4-nitrophenyl)carbamate is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
384793-20-8 |
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Molecular Formula |
C11H13BrN2O4 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) |
InChI Key |
RSOLKCQKGKNTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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